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Compound of Interest

Compound Name: Etravirine D4

Cat. No.: B1139326

CAS Number: 1142095-93-9[1][2][3][4][5]

This technical guide provides an in-depth overview of Etravirine D4, a deuterated analog of
the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Primarily utilized as an
internal standard for the quantification of Etravirine in bioanalytical methods such as GC- or LC-
mass spectrometry, Etravirine D4 is essential for researchers, scientists, and drug
development professionals working on HIV therapeutics. This document details the mechanism
of action, metabolic pathways, pharmacokinetic properties, and resistance profile of Etravirine,
the active counterpart of Etravirine D4.

Mechanism of Action

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT)
enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside reverse
transcriptase inhibitors (NRTIs), Etravirine is a non-competitive inhibitor that binds to a
hydrophobic pocket in the RT enzyme, distinct from the active site. This binding induces a
conformational change in the enzyme, distorting the structure of the DNA polymerase active
site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase
activities. This action effectively halts the conversion of viral RNA into DNA, a critical step in the
HIV-1 replication cycle.

One of the key features of Etravirine is its high genetic barrier to resistance compared to first-
generation NNRTIs. Its molecular flexibility allows it to bind to the reverse transcriptase enzyme
in multiple conformations, enabling it to maintain activity against viral strains that have
developed resistance to other NNRTIs through mutations like K103N and Y181C.
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Mechanism of Action of Etravirine

Metabolic Pathways

Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.
The main enzymes involved in its metabolism are CYP3A4, CYP2C9, and CYP2C19. The
biotransformation of Etravirine involves oxidation, leading to the formation of various
hydroxylated metabolites. These metabolites are subsequently conjugated with glucuronic acid
(glucuronidation) before excretion. The major metabolites of etravirine are significantly less

active against HIV-1 reverse transcriptase than the parent drug.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1139326?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

ated Oxidati

YP450 Med

CYP2C9
Hydroxylated Metabolites

Glucuronidation

Glucuronidated Conjugates

Excretion

Click to download full resolution via product page

Metabolic Pathway of Etravirine

Pharmacokinetic Properties

The pharmacokinetic profile of Etravirine has been extensively studied in healthy volunteers
and HIV-1 infected patients. The following tables summarize key pharmacokinetic parameters

from various clinical studies.

Table 1: Single Dose Pharmacokinetic Parameters of Etravirine
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Parameter Value Reference
Tmax (hours) 25-5

Half-life (hours) 30 -40

Protein Binding (%) 99.9

Table 2: Steady-State Pharmacokinetic Parameters of Etravirine in HIV-Positive Adults (200 mg
twice daily)

AUCO0-12h
Study n Cmin (ng/mL)
(ng-h/mL)

DUET-1 & DUET-2 575 5506 (+ 4710) 393 (+ 391)

Table 3: Etravirine Pharmacokinetic Parameters in Different Dosing Regimens

Trial Etravirine Dose AUC24h (ng-h/mL) COh (ng/mL)
12,447 (8,261—

SENSE 400 mg QD 330 (188-472)
15,652)
10,412 (3,364—

HIV 2032 400 mg QD 233 (58-480)
18,650)

Monetra 400 mg QD Not done 422 (264—-655)

DUET 200 mg BD 9,044 (916-119,680) 298 (2-4,852)

Resistance Profile

A key advantage of Etravirine is its effectiveness against HIV-1 strains with mutations that
confer resistance to first-generation NNRTIs. However, the accumulation of specific mutations
can reduce its susceptibility. The impact of these mutations is often quantified as a "fold
change" (FC) in the 50% effective concentration (EC50) compared to wild-type virus.

Table 4: Impact of NNRTI Resistance Mutations on Etravirine Susceptibility
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. Fold Change in Etravirine
Mutation(s) o Reference
Susceptibility

Y181C in combination with at

12.6
least one other RAM
K101P + E138A/G/Q +
380 - 1400
K103N/S/T + V179l
K101P + (K103S +/- V179I) 12 -130

Experimental Protocols
In Vitro Reverse Transcriptase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Etravirine is a cell-free
enzymatic assay.

Objective: To measure the 50% inhibitory concentration (IC50) of Etravirine against HIV-1

reverse transcriptase.

Materials:

Recombinant HIV-1 Reverse Transcriptase

Poly(rA)-oligo(dT) template-primer

[BH]-dTTP (radiolabeled deoxythymidine triphosphate)

Reaction buffer (e.g., Tris-HCI, MgClz, DTT)

Etravirine stock solution (in DMSQO)

Scintillation fluid and counter

Procedure:

o Preparation of Reagents: Prepare serial dilutions of Etravirine in the reaction buffer.
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Reaction Setup: In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), and
[BH]-dTTP.

Initiation of Reaction: Add the recombinant HIV-1 RT enzyme to each well to start the
reaction.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., cold
trichloroacetic acid).

Measurement: Precipitate the newly synthesized DNA, wash, and measure the incorporated
radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of inhibition against the log of the Etravirine concentration
to determine the 1C50 value.
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Workflow for an In Vitro RT Inhibition Assay
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DUET-1 and DUET-2 Clinical Trials

The DUET (DUrable Efficacy of TMC125) trials were pivotal Phase Il studies that evaluated the
efficacy and safety of Etravirine in treatment-experienced HIV-1-infected adults.

Study Design:

Type: Two randomized, double-blind, placebo-controlled trials.

e Population: Treatment-experienced adult patients with HIV-1 RNA >5000 copies/mL, at least
one NNRTI resistance-associated mutation, and at least three primary protease inhibitor
mutations.

« Intervention: Patients were randomized to receive either Etravirine (200 mg twice daily) or a
placebo, in combination with a background regimen that included darunavir/ritonavir and at
least two other investigator-selected antiretrovirals (NRTIs + enfuvirtide).

e Primary Endpoint: The proportion of patients with a confirmed viral load below 50 copies/mL
at week 24.

Key Findings:

o At week 24, a significantly higher proportion of patients in the Etravirine group achieved a
viral load of less than 50 copies/mL compared to the placebo group in both DUET-1 (56% vs.
39%) and DUET-2 (62% vs. 44%).

o At week 96, the virological response was durable, with 57% of patients in the Etravirine
group maintaining a viral load <50 copies/mL compared to 36% in the placebo group.

e The most common adverse event associated with Etravirine was a mild to moderate rash.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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etravirine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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